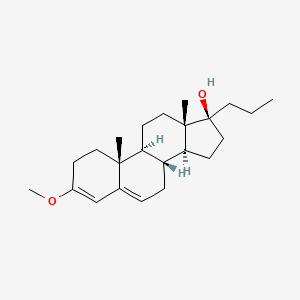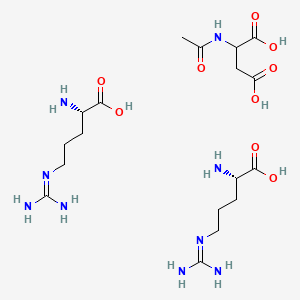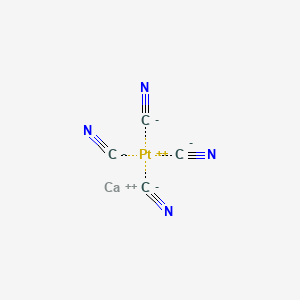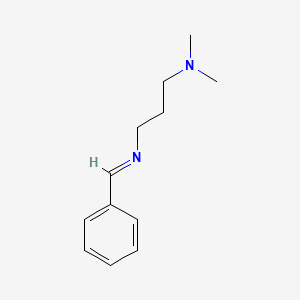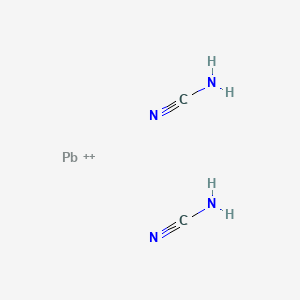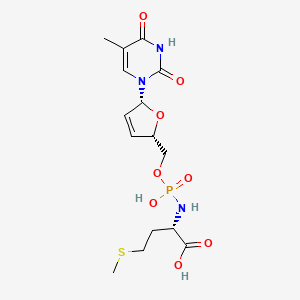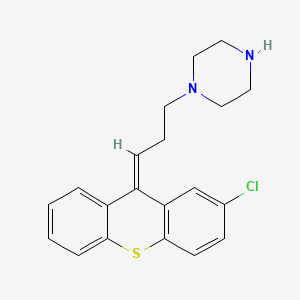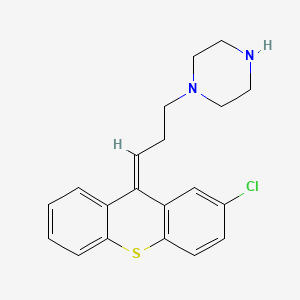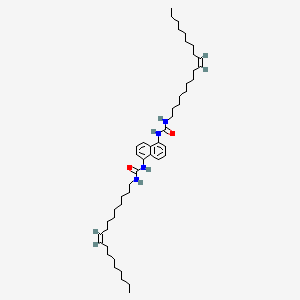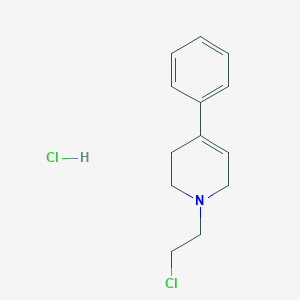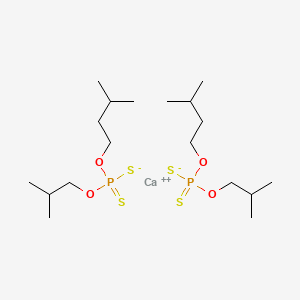
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is a chemical compound known for its unique properties and applications. It is part of the zinc dialkyldithiophosphate family, which are coordination compounds featuring zinc bound to the anion of a dialkyldithiophosphoric salt. These compounds are widely used in various industrial applications due to their excellent anti-wear and anti-oxidation properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-isobutyl and O-isopentyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where ( \text{R} ) represents the O-isobutyl and O-isopentyl groups.
Industrial Production Methods
In industrial settings, the production of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves large-scale reactors where zinc oxide is reacted with the appropriate dithiophosphoric acids. The reaction is typically carried out at elevated temperatures and under inert atmosphere to prevent oxidation. The product is then purified through various techniques such as distillation and crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.
Substitution: The dithiophosphate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other phosphoric acids or thiols.
Major Products Formed
The major products formed from these reactions include zinc oxide, substituted zinc dithiophosphates, and various organic by-products depending on the specific reaction conditions .
Applications De Recherche Scientifique
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) has a wide range of applications in scientific research:
Chemistry: It is used as an anti-wear additive in lubricants and as a stabilizer in polymers.
Biology: The compound’s anti-oxidation properties make it useful in studying oxidative stress in biological systems.
Medicine: Research is ongoing into its potential use in drug formulations due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves its ability to form a protective layer on metal surfaces, thereby reducing friction and wear. The compound interacts with metal surfaces through its dithiophosphate ligands, forming a thin film that prevents direct metal-to-metal contact. This protective layer is stable under high temperatures and pressures, making it highly effective in industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc dialkyldithiophosphate
- Zinc diethyldithiophosphate
- Zinc dibutyldithiophosphate
Comparison
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is unique due to its specific alkyl groups (O-isobutyl and O-isopentyl), which provide distinct anti-wear and anti-oxidation properties compared to other zinc dithiophosphates. The choice of alkyl groups can significantly influence the compound’s solubility, thermal stability, and overall effectiveness as an additive .
Propriétés
Numéro CAS |
94022-85-2 |
|---|---|
Formule moléculaire |
C18H40CaO4P2S4 |
Poids moléculaire |
550.8 g/mol |
Nom IUPAC |
calcium;3-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Ca/c2*1-8(2)5-6-10-12(13,14)11-7-9(3)4;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2 |
Clé InChI |
GJMKGHIDMOUZCY-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCOP(=S)(OCC(C)C)[S-].CC(C)CCOP(=S)(OCC(C)C)[S-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


